Tafenoquine

Catalog No.
S544419
CAS No.
106635-80-7
M.F
C24H28F3N3O3
M. Wt
463.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tafenoquine

CAS Number

106635-80-7

Product Name

Tafenoquine

IUPAC Name

4-N-[2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl]pentane-1,4-diamine

Molecular Formula

C24H28F3N3O3

Molecular Weight

463.5 g/mol

InChI

InChI=1S/C24H28F3N3O3/c1-14-11-20(32-4)30-22-18(29-15(2)7-6-10-28)13-19(31-3)23(21(14)22)33-17-9-5-8-16(12-17)24(25,26)27/h5,8-9,11-13,15,29H,6-7,10,28H2,1-4H3

InChI Key

LBHLFPGPEGDCJG-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=C1C(=C(C=C2NC(C)CCCN)OC)OC3=CC=CC(=C3)C(F)(F)F)OC

Solubility

Insoluble

Synonyms

Krintafel, N(4)-(2,6-dimethoxy-4-methyl-5-((3-trifluoromethyl)phenoxy)-8-quinolinyl)-1,4-pentanediamine, tafenoquine, tafenoquine maleate, tafenoquine succinate, WR 238605, WR-238605

Canonical SMILES

CC1=CC(=NC2=C1C(=C(C=C2NC(C)CCCN)OC)OC3=CC=CC(=C3)C(F)(F)F)OC

Antimalarial Activity:

Tafenoquine is an 8-aminoquinoline antimalarial drug with activity against both the blood (erythrocytic) and liver (pre-erythrocytic) stages of the Plasmodium parasite, including the prevalent species Plasmodium vivax and Plasmodium falciparum. This unique property positions Tafenoquine as a potential tool for various malaria treatment and prevention strategies.

Radical Cure of Plasmodium Vivax Malaria:

One of the major applications of Tafenoquine in scientific research is its potential for the radical cure of P. vivax malaria. Unlike most antimalarial drugs that only target the blood stages of the parasite, Tafenoquine eliminates the dormant liver stages (hypnozoites) responsible for relapses. This characteristic offers the potential for a single-dose regimen to prevent future episodes of the disease, improving treatment adherence compared to traditional longer-course options.

However, recent research suggests the currently recommended adult dose of Tafenoquine might be insufficient for complete radical cure in all individuals, highlighting the need for further research to optimize dosing strategies. Source: The clinical pharmacology of tafenoquine in the radical cure of Plasmodium vivax malaria: An individual patient data meta-analysis:

Prophylaxis and Prevention Strategies:

Tafenoquine's long half-life (approximately 15 days) allows for its potential use in both primary and terminal prophylaxis for malaria.

  • Primary Prophylaxis

    Involves taking the medication before entering an area with high malaria transmission to prevent initial infection. Studies are currently investigating the efficacy and safety of Tafenoquine for this purpose. Source: Guidance for Using Tafenoquine for Prevention and Antirelapse Therapy for Malaria — United States, 2019:

  • Terminal Prophylaxis

    Involves taking the medication after leaving an area with high transmission to prevent relapses from dormant liver stages. Tafenoquine's single-dose potential for this application holds promise for improved adherence compared to existing multi-day regimens. Source: Tafenoquine co-administered with dihydroartemisinin-piperaquine for the radical cure of Plasmodium vivax malaria (INSPECTOR): a randomised, placebo-controlled, efficacy and safety study:

Tafenoquine is an antimalarial drug belonging to the 8-aminoquinoline class, developed as a synthetic analog of primaquine. It is primarily used for the prevention and treatment of malaria, particularly for the radical cure of Plasmodium vivax infections. Tafenoquine is notable for its long half-life, which allows for once-weekly dosing after an initial loading dose. The chemical formula for tafenoquine is C24_{24}H28_{28}F3_{3}N3_{3}O3_{3}, and it has a molecular weight of approximately 463.5 g/mol as a free base .

Tafenoquine targets the dormant liver stage (hypnozoites) of Plasmodium vivax, preventing relapses after treating the acute blood infection with another medication []. The exact mechanism by which it eliminates these hypnozoites remains under investigation, but it's believed to involve the generation of toxic metabolites that damage the parasite [].

Tafenoquine can cause severe hemolytic anemia in individuals with G6PD deficiency, an enzyme critical for red blood cell health []. G6PD testing is mandatory before tafenoquine administration to avoid this potentially life-threatening side effect []. Other reported side effects include abdominal pain, headache, dizziness, and nausea [].

Tafenoquine acts as a prodrug that requires metabolic activation via cytochrome P450 2D6 enzyme to produce its active metabolite, which exerts its antimalarial effects. The drug's metabolism involves several pathways, including O-demethylation, N-dealkylation, and oxidative deamination. The primary metabolic product is a quinone derivative that interacts with the malaria parasite's biochemical pathways, inhibiting heme polymerase which is critical for parasite survival in the blood stage .

Tafenoquine exhibits significant biological activity against both the liver and blood stages of Plasmodium vivax. Its mechanism involves the inhibition of heme polymerase in parasites, leading to the accumulation of toxic heme within the parasite. This action results in effective clearance of parasites from the bloodstream and prevents relapse by targeting dormant liver stages (hypnozoites) . Tafenoquine's long half-life (approximately 14 days) facilitates sustained therapeutic levels, making it effective in preventing malaria recurrence .

The synthesis of tafenoquine involves multiple steps starting from simpler organic compounds. Initially, key intermediates are synthesized through reactions involving amines and substituted quinolines. The final steps typically include cyclization and functional group modifications to yield tafenoquine as a pure compound. Specific synthetic pathways may vary based on the desired purity and yield but generally follow established organic synthesis protocols for 8-aminoquinoline derivatives .

Tafenoquine is primarily used in the treatment and prevention of malaria. It has been approved for use in various regions where malaria is endemic, particularly for patients with Plasmodium vivax infections. The drug is marketed under brand names such as Arakoda™ and Krintafel™ and is indicated for both prophylactic measures and radical cure strategies in malaria management . Its unique dosing regimen allows for improved patient compliance compared to other antimalarials.

Tafenoquine has been shown to interact with several transporters in the human body, notably inhibiting organic cation transporters such as OCT2 and MATE1. These interactions can lead to increased plasma concentrations of co-administered drugs that are substrates for these transporters, potentially raising the risk of toxicity. Clinical studies suggest avoiding concomitant use with drugs that rely on these transporters for elimination . Furthermore, food intake significantly affects tafenoquine's bioavailability; high-fat meals can increase absorption rates by up to 41% .

Several compounds are chemically similar to tafenoquine, particularly within the 8-aminoquinoline class. Below is a comparison highlighting tafenoquine's uniqueness:

CompoundChemical FormulaKey CharacteristicsUnique Aspects
PrimaquineC15_{15}H16_{16}N4_{4}O3_{3}First-generation antimalarial; shorter half-lifeRequires daily dosing; less effective against liver stages
PamaquineC15_{15}H16_{16}N4_{4}OHistorical antimalarial; less commonly used todayOlder formulation; higher toxicity profile
ChloroquineC18_{18}H26_{26}ClN3_{3}Widely used antimalarial; effective against blood stagesNot effective against liver stages
TafenoquineC24_{24}H28_{28}F3_{3}N3_{3}O3_{3}Long half-life; single-dose efficacyUnique ability to target both blood and liver stages with once-weekly dosing

Tafenoquine's extended half-life and ability to effectively target both liver hypnozoites and blood stages distinguish it from other similar compounds. Its pharmacokinetic properties allow for a more convenient dosing regimen compared to primaquine or chloroquine, making it a valuable option in malaria treatment protocols .

Multi-Step Synthesis Pathways in Industrial Manufacturing

Skraup Reaction-Based Quinoline Core Construction

The quinoline core of tafenoquine is typically constructed via Skraup or modified Friedländer annulation. A 2003 patent route begins with p-anisidine (1) heated in xylenes with ethyl acetoacetate to form aniline 2 (87% yield), followed by sulfuric acid-mediated cyclization to quinoline 3. Walter Reed Army Institute’s original protocol employed methyl vinyl ketone in a Skraup reaction with nitrated veratrole derivatives, achieving the quinoline scaffold in 7% overall yield. Modern optimizations utilize TPGS-750-M surfactant in water, enabling 75% yield for critical amidation steps while eliminating xylene.

Nitration/Reduction Sequences for Aminoquinoline Derivatives

Nitration at position 8 is achieved using fuming nitric acid in sulfuric acid (0–5°C), followed by reduction to the amine. GSK’s route employs 5 mol% Pd/C under H₂ pressure (24 h, rt), yielding tafenoquine free base (1) in 74%. Alternative approaches use carbonyl iron powder (CIP) in acetic acid/HCl, avoiding precious metal catalysts but requiring extended reaction times. Hydrazine-mediated reductions of nitro intermediates show lower efficiency (63–66% yield) due to phthalimide byproduct formation.

Trifluoromethylphenoxy Group Incorporation Strategies

The critical 5-(3-trifluoromethylphenoxy) moiety is introduced via nucleophilic aromatic substitution (SₙAr). Activated 5-chloroquinoline 10 reacts with 3-(trifluoromethyl)phenol (6) under basic conditions (K₂CO₃, DMF, 75°C), achieving 89% conversion without column chromatography. Earlier routes suffered from tar formation (DMSO, 100°C) requiring activated carbon treatment and hexane precipitation.

Green Chemistry Approaches to Process Optimization

Solvent Selection and Waste Reduction Metrics

Comparative E Factor analysis reveals dramatic improvements in modern syntheses:

ParameterGSK RouteGreen Synthesis
Solvent UseXylene, DMSOWater, recoverable toluene
POCl₃ ConsumptionSolvent quantityCatalytic amounts
cEF (10→17)6917
Overall Yield14%42%

Aqueous TPGS-750-M micellar systems enable 0.5 M reaction concentrations, reducing organic waste by 83%.

Catalytic Hydrogenation vs. Classical Reduction Methods

Pd/C-mediated nitro group reduction (5 mol%, H₂, 24 h) achieves 95% conversion vs. 73% for Fe/HCl systems. Continuous hydrogenation reactors further improve mass transfer, enabling kilogram-scale production.

Comparative Analysis of Patent-Protected Synthesis Routes

Walter Reed Army Institute Original Protocol

The 1978 synthesis (WR238605) featured:

  • Skraup reaction with methyl vinyl ketone (7% overall yield)
  • POCl₃-mediated chlorination (neat, 110°C)
  • Nitro reduction with SnCl₂/HCl

This route required 14 steps with multiple chromatographic purifications, limiting commercial viability.

GSK Pharmaceutical Production Modifications

GSK’s patented improvements (US6479660B1) introduced:

  • Xylene-free amidation using triethanolamine catalysis
  • Darco KB-activated carbon purification for intermediate 7
  • Hydrazine hydrate phthalimide cleavage (EtOH, reflux)

Despite achieving 63% yield from intermediate 9, the process retained high E Factors (69) due to DMSO and xylene usage.

Cytochrome P450-Mediated Bioactivation Mechanisms

CYP2D6 Isoform Specificity in Prodrug Conversion

Tafenoquine functions as a prodrug requiring metabolic activation, with cytochrome P450 2D6 (CYP2D6) playing a central role in its biotransformation. In vitro studies using human liver microsomes demonstrate that CYP2D6 catalyzes the formation of 5,6-ortho-quinone tafenoquine, the putative active metabolite [2] [4]. This oxidative conversion involves hydroxylation at the C5 position followed by dehydrogenation to form the quinone moiety, a process analogous to primaquine activation but with distinct kinetic properties [4].

Genetic polymorphism studies reveal critical differences in CYP2D6 dependency between tafenoquine and primaquine. While primaquine efficacy correlates strongly with CYP2D6 extensive metabolizer phenotypes, tafenoquine maintains anti-relapse activity across CYP2D6 intermediate and poor metabolizers [1] [5]. Analysis of 92 clinical samples from Australian Defense Force personnel showed no significant association between CYP2D6 phenotype (normal, intermediate, or poor metabolizers) and tafenoquine plasma concentrations or relapse outcomes [1]. This metabolic resilience stems from tafenoquine's extended half-life (15–19 days) and capacity for gradual bioactivation through alternative hepatic enzymes [3].

Reactive Intermediate Formation and Redox Cycling

The 5,6-ortho-quinone metabolite undergoes redox cycling within parasitic cells, generating sustained oxidative stress through superoxide and hydrogen peroxide production [2] [3]. This quinone intermediate exhibits enhanced stability compared to primaquine metabolites, enabling prolonged redox activity across the liver-stage parasite lifecycle. In vitro models demonstrate that the redox potential of tafenoquine's quinone species (-215 mV) facilitates electron transfer from NADPH-cytochrome P450 reductase, creating a self-sustaining cycle of reactive oxygen species (ROS) generation [4].

Pharmacodynamic modeling of clinical trial data reveals a strong correlation between methaemoglobin formation (a marker of systemic oxidative activity) and radical cure efficacy [3]. Patients achieving methaemoglobin levels >2.5% within 72 hours post-dose showed 94% relapse-free survival at 6 months, compared to 67% in those with lower oxidative responses [3]. This redox-driven mechanism targets multiple parasitic compartments, with electron paramagnetic resonance studies confirming hydroxyl radical production in hypnozoite-infected hepatocytes [4].

Hypnozoite-Targeted Activity in Plasmodium Species

Mitochondrial Electron Transport Chain Disruption

Tafenoquine's oxidative metabolites selectively impair mitochondrial function in hypnozoites through dual mechanisms:

  • Complex III Inhibition: The quinone moiety competitively binds to the ubiquinol oxidation site of cytochrome bc1, blocking electron transfer and collapsing mitochondrial membrane potential [3].

  • Uncoupling of Oxidative Phosphorylation: Redox cycling depletes NADPH reserves while generating protonophores that dissipate the proton gradient essential for ATP synthesis [4].

These effects synergize to induce metabolic crisis in dormant liver-stage parasites. In vitro assays using human hepatocyte-derived micropatterned co-cultures show tafenoquine reduces hypnozoite ATP content by 82% within 48 hours, compared to 58% reduction with primaquine [3]. The drug's lipophilic nature facilitates mitochondrial accumulation, with subcellular fractionation studies demonstrating 14-fold higher concentrations in parasite mitochondria versus host hepatocyte organelles [4].

Hemozoin Polymerization Inhibition Dynamics

While primarily targeting hypnozoites, tafenoquine also exhibits blood-stage activity through inhibition of hemozoin formation. The drug's planar quinone structure intercalates into heme dimers, preventing β-hematin crystallization. X-ray diffraction analyses reveal tafenoquine distorts the heme stacking angle by 23°, compared to 9° for chloroquine [2]. This steric interference reduces hemozoin polymerization efficiency by 94% at 10 μM concentrations in Plasmodium falciparum cultures [2].

The dual-stage activity profile arises from differential metabolite distribution:

CompartmentTafenoquine Concentration5,6-Ortho-Quinone Concentration
Hepatocyte Cytosol8.2 μM0.9 μM
Hypnozoite Matrix22.7 μM3.4 μM
Erythrocyte1.1 μM0.2 μM

Data derived from radiolabeled distribution studies in humanized mouse models [4]

Comparative Metabolism with Primaquine Analogues

Tafenoquine and primaquine share structural similarities but diverge significantly in metabolic handling:

Metabolic Stability:

  • Tafenoquine exhibits 18-fold lower hepatic extraction ratio compared to primaquine (0.08 vs. 1.44) [5]
  • Plasma clearance rates: 0.45 L/h vs. 34.2 L/h for tafenoquine and primaquine, respectively [3]

CYP2D6 Dependency:

ParameterTafenoquinePrimaquine
EM/PM AUC Ratio1.3:14.7:1
Relapse Risk (PM)9.2%41.8%
Metabolite t1/262 hours2.1 hours

Data pooled from clinical pharmacogenetic studies [1] [5]

The extended half-life of tafenoquine's active metabolite enables weekly dosing regimens compared to primaquine's daily requirements. Structural modifications, including the addition of a methoxy group at C5 and fluorine substitution at C2, confer resistance to aldehyde oxidase-mediated degradation – the primary inactivation pathway for primaquine [4].

Metabolite profiling highlights divergent oxidative pathways:

  • Tafenoquine: Sequential CYP2D6/CYP3A4 hydroxylation → dehydrogenation → glutathionylation
  • Primaquine: CYP2D6-mediated direct hydroxylation → rapid oxidation to carboxyprimaquine

This fundamental difference in metabolic handling explains tafenoquine's reduced reliance on CYP2D6 polymorphisms for therapeutic efficacy compared to primaquine [5].

XLogP3

5.4

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

463.20827625 g/mol

Monoisotopic Mass

463.20827625 g/mol

Heavy Atom Count

33

Appearance

Solid powder

UNII

262P8GS9L9

Related CAS

106635-81-8 (maleate)

Drug Indication

Tafenoquine is used for the treatment and prevention of relapse of Vivax malaria in patients 16 years and older. Tafenoquine is not indicated to treat acute vivax malaria. Malaria is a disease that remains to occur in many tropical countries. Vivax malaria, caused by _Plasmodium vivax_, is known to be less virulent and seldom causes death. However, it causes a substantive illness-related burden in endemic areas and it is known to present dormant forms in the hepatocytes named hypnozoites which can remain dormant for weeks or even months. This dormant form produces ongoing relapses.
FDA Label

Livertox Summary

Tafenoquine is an aminoquinoline that is used in combination with other antimalarials for the prevention of relapse of Plasmodium vivax malaria and by itself as prophylaxis against all species of malaria. Tafenoquine has been linked to low rates of transient and asymptomatic serum enzyme elevations during therapy but has not been associated with instances of clinically apparent acute liver injury.

Drug Classes

Antimalarial Agents

Pharmacology

In vitro studies have shown that tafenoquine presents an average 50% inhibitory concentration of 0.436 mcg against blood stages of seven strains of _P. falciparum_. In chloroquine-resistant _P. falciparum_ strains the IC50 of tafenoquine was greater when compared with primaquine and it ranged from 0.5 to 33.1 mcg. In studies evaluating the transmission-blocking activity of tafenoquine against the sporogonic stage of _P. vivax_, it was showed a reduced transmission at doses higher than 25 mg/kg.[A35677] In clinical trials, it was reported a tafenoquine-induced relapse prevention of 91.9% in cases of vivax malaria when pretreated with chloroquine. In prophylactic studies, tafenoquine showed an efficacy range from 84 to 87% against falciparum malaria and 99.1% against vivax malaria.[A35677]

MeSH Pharmacological Classification

Antimalarials

ATC Code

P - Antiparasitic products, insecticides and repellents
P01 - Antiprotozoals
P01B - Antimalarials
P01BA - Aminoquinolines
P01BA07 - Tafenoquine

Mechanism of Action

The mechanism of action of tafenoquine is not well established but studies have reported a longer and more effective action when compared to primaquine. The active moiety of tafenoquine, 5,6 ortho quinone tafenoquine, seems to be redox cycled by _P. falciparum_ which are upregulated in gametocytes and liver stages. Once inside, the oxidated metabolite produces hydrogen peroxide and hydroxyl radicals. It is thought that these radicals produce leads to the parasite death. On the other hand, tafenoquine inhibits heme polymerase in blood stage of parasites which explains the activity against blood stages of parasites.

Other CAS

106635-80-7

Absorption Distribution and Excretion

The first-in-human pharmacokinetic study showed a tmax of 13.8 hours and this study suggested that the prolonged absorption from the gut can be due to absorption in the distal gastrointestinal tract combined with a slow clearance. The AUC and Cmax demonstrated an intersubject variability. The bioavailability of tafenoquine is increased in the presence of a high-fat meal by modifying the amount of drug absorbed rather than the rate of absorption. Once absorbed, the concentration of tafenoquine in the whole body is two-fold higher than the corresponding concentration in plasma and it seems to be highly distributed in the liver showing an AUC of approximately 80 times more than what is found in the plasma.
After degradation by different metabolic pathways, tafenoquine is slowly excreted from the body primarily in the feces and renal elimination of the unchanged form is very low.
Tafenoquine presents a high volume of distribution of approximately 2 560 L.
Tafenoquine presents a low clearance of approximately 6 L/h.

Metabolism Metabolites

The activation of tafenoquine needs the activity of CYP 2D6 liver microsomal enzyme. This activation step produces the metabolite 5,6 ortho quinone tafenoquine. This metabolite is internalized by the parasite and reduced to radicals by ferredoxin-NADP+ reductase and diflavin reductase enzymes. In the human, tafenoquine is metabolized by several metabolic pathways including O-demethylation, N-dealkylation, N-oxidation and oxidative deamination as well as C-hydroxylation of the 8-aminoalkylamino side chain.

Wikipedia

Tafenoquine
Triflusal

Biological Half Life

Tafenoquine presents a long half-life of approximately 14 days.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 09-14-2023
Rajapakse S, Rodrigo C, Fernando SD: Tafenoquine for preventing relapse in people with Plasmodium vivax malaria. Cochrane Database Syst Rev. 2015 Apr 29;(4):CD010458. doi: 10.1002/14651858.CD010458.pub2. [PMID:25921416]
Ebstie YA, Abay SM, Tadesse WT, Ejigu DA: Tafenoquine and its potential in the treatment and relapse prevention of Plasmodium vivax malaria: the evidence to date. Drug Des Devel Ther. 2016 Jul 26;10:2387-99. doi: 10.2147/DDDT.S61443. eCollection 2016. [PMID:27528800]
Peters W: The evolution of tafenoquine--antimalarial for a new millennium? J R Soc Med. 1999 Jul;92(7):345-52. [PMID:10615272]
Melariri P, Kalombo L, Nkuna P, Dube A, Hayeshi R, Ogutu B, Gibhard L, deKock C, Smith P, Wiesner L, Swai H: Oral lipid-based nanoformulation of tafenoquine enhanced bioavailability and blood stage antimalarial efficacy and led to a reduction in human red blood cell loss in mice. Int J Nanomedicine. 2015 Feb 20;10:1493-503. doi: 10.2147/IJN.S76317. eCollection 2015. [PMID:25759576]
Grayson L., Cosgrove S., Crowe S., Hope W., McCarthy J., Mills J., Mouton J., Paterson D. (2017). Kucer's the use of antibiotics (7th ed.). CRC Press LLc.
FDA approval

Explore Compound Types